molecular formula C23H24N4O3 B11021623 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide

Cat. No.: B11021623
M. Wt: 404.5 g/mol
InChI Key: QUHGKVSJHBLERI-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide involves multiple steps, typically starting with the preparation of the indole nucleus. The synthetic route often includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the activation or inhibition of specific signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar compounds to 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide include other indole derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-[2-(4-methoxyindol-1-yl)ethyl]acetamide

InChI

InChI=1S/C23H24N4O3/c1-16(28)25-19-5-3-6-20-17(19)9-13-27(20)15-23(29)24-11-14-26-12-10-18-21(26)7-4-8-22(18)30-2/h3-10,12-13H,11,14-15H2,1-2H3,(H,24,29)(H,25,28)

InChI Key

QUHGKVSJHBLERI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCN3C=CC4=C3C=CC=C4OC

Origin of Product

United States

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